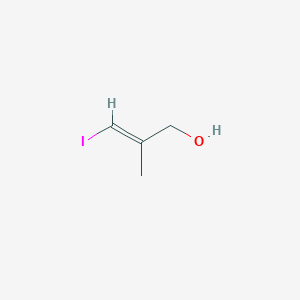

3-Iodo-2-methylprop-2-en-1-ol

Description

3-Iodo-2-methylprop-2-en-1-ol (IUPAC name: (2Z)-3-iodo-2-methyl-2-propen-1-ol) is an iodinated allylic alcohol with the molecular formula C₄H₇IO and an average molecular mass of 198.003 g/mol . Its structure features a hydroxyl group at position 1, a methyl group at position 2, and an iodine atom at position 3, with a (Z)-configured double bond between carbons 2 and 3 . This compound is primarily utilized as a synthetic intermediate, notably in the preparation of (Z)-3-iodo-2-methylacrylaldehyde via oxidation with MnO₂/Na₂CO₃, achieving a 73% yield . Its reactivity stems from the interplay between the electron-withdrawing iodine, the hydroxyl group, and the steric effects of the methyl substituent.

Properties

Molecular Formula |

C4H7IO |

|---|---|

Molecular Weight |

198.00 g/mol |

IUPAC Name |

(E)-3-iodo-2-methylprop-2-en-1-ol |

InChI |

InChI=1S/C4H7IO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ |

InChI Key |

GGCHQVLKOFTLDN-DUXPYHPUSA-N |

Isomeric SMILES |

C/C(=C\I)/CO |

Canonical SMILES |

CC(=CI)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-iodo-2-methylprop-2-en-1-ol can be achieved through several methods. One common approach involves the iodination of 2-methylprop-2-en-1-ol using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (e)-3-iodo-2-methylprop-2-en-1-ol may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The compound participates in Stille couplings with vinyl stannanes under palladium catalysis. In a representative example:

textReaction: (E)-3-Iodo-2-methylprop-2-en-1-ol + Tributylvinylstannane → Cross-coupled product Catalyst: Pd(PPh₃)₄/CuI Conditions: Piperidine, 70°C, 13 hours Yield: 77% [3][5][7]

Table 1: Key Stille Coupling Parameters

| Component | Quantity/Concentration | Role |

|---|---|---|

| Pd(PPh₃)₄ | 5 mol% | Catalyst |

| CuI | 10 mol% | Co-catalyst |

| Piperidine | Solvent | Base/Solvent |

| Reaction Temperature | 70°C | Optimal activity |

This reaction demonstrates regioselectivity due to steric and electronic effects of the methyl and hydroxyl groups .

Mitsunobu Reaction for Ether Formation

The hydroxyl group undergoes Mitsunobu reactions to form ethers. A reported synthesis of tetrazole derivatives achieved a 95% yield using:

textReagents: - 1-Phenyl-1H-tetrazole-5-thiol - Triphenylphosphine (PPh₃) - Diethyl Azodicarboxylate (DEAD) Conditions: THF, 0°C to room temperature, 6 hours [5]

Table 2: Mitsunobu Reaction Outcomes

| Parameter | Value |

|---|---|

| Yield | 95% |

| Stereochemical Outcome | Retention |

| Byproduct | Diethyl hydrazine-1,2-dicarboxylate |

Hydroxyl Group Protection

The primary alcohol is efficiently protected as a tert-butyldimethylsilyl (TBDMS) ether:

textReagents: - TBDMSCl - Imidazole Conditions: DMF, room temperature, 25 minutes Yield: 98% [5][7]

Table 3: Silylation Efficiency

| Protecting Agent | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| TBDMSCl | Imidazole | DMF | 25 min | 98% |

This step is critical for preventing undesired side reactions during subsequent synthetic steps .

Radical-Mediated Oxygen Addition

Under photolytic conditions (248 nm), the compound’s precursor participates in radical chain reactions. A proposed mechanism involves:

-

Allylic C–I bond cleavage to generate a resonance-stabilized radical.

-

Oxygen addition to form 3-hydroperoxy-3-iodo-2-methylprop-1-ene .

Table 4: Radical Reaction Pathway

| Step | Intermediate | Key Feature |

|---|---|---|

| Photolysis | CH₂C(CH₃)CHI radical | Resonance stabilization |

| O₂ Addition | CH₂C(CH₃)CHIOO | Hydroperoxide formation |

Structural Influence on Reactivity

The (E)-configuration (SMILES: C/C(=C\I)CO) directs reactivity:

Scientific Research Applications

Synthesis of (Z)-3-Iodo-2-methylprop-2-en-1-ol

(Z)-3-Iodo-2-methylprop-2-en-1-ol can be synthesized using the following method :

- Add CuI to a solution of prop-2-yn-1-ol in Et2O .

- Add a solution of MeMgBr at -20 °C and stir at this temperature for 2 hours, then allow the solution to reach 25 °C and stir for 12 hours .

- Add a solution of I2 in Et2O at 0 °C .

- Cool the resulting mixture to 0 °C and add ice .

- Wash the organic layer with a saturated aqueous solution of Na2S2O4 (3x) and then filter through a pad of Celite .

- Purify the residue by distillation to yield (Z)-3-iodo-2-methylprop-2-en-1-ol .

Reactions of (Z)-3-Iodo-2-methylprop-2-en-1-ol

- Synthesis of (Z)-3-iodo-2-methylacrylaldehyde To a solution of (Z)-3-iodo-2-methylprop-2-en-1-ol in CH2Cl2, add MnO2 and Na2CO3 and stir the reaction mixture for 1 hour at 25 °C. Then, filter the mixture through a pad of Celite washing with CH2Cl2. Evaporate the solvent to afford (Z)-3-iodo-2-methylacrylaldehyde .

- (Z)-8-(tert-Butyldimethylsilanyloxy)-7-methyloct-6-en-4-yn-1-ol Under Ar atmosphere, CuI and Pd(PPh3)4 were added to a solution of tert-butyl-[(Z)-3-iodo-2-methylallyloxy]dimethylsilane in anhydrous piperidine and the mixture was stirred at 80 °C. After being stirred for 1 h, pentyn-1-ol was added to a reaction mixture and stirring was continued for 13 h .

Applications in Density Functional Theory (DFT)

Density Functional Theory (DFT) is applied in various fields, including gas adsorption, heterogeneous catalysis, and drug design . DFT methods are used for obtaining structural parameters of dimethylnaphthalenes (DMNs) and trimethylnaphthalenes (TMNs) through geometry optimization, vibrational frequencies, IR intensities, Raman activities, and the assignment of vibrational modes in the ground electronic state .

Spectroscopic Data

-

(Z)-3-Iodo-2-methylprop-2-en-1-ol

- 1H-NMR (400.16 MHz, C6D6): δ 5.49 (s, 1H, H2), 3.90 (s, 2H, 2H1), 1.55 (s, 3H, C2-CH3) ppm

- 13C-NMR (101.63 MHz, C6D6): δ 146.6 (s), 74.1 (d), 67.5 (t), 20.9 (q) ppm

- HRMS (ESI+): Calcd. for C4H8IO ([M+H]+), 198.9609; found, 198.9614

-

tert-Butyl-[(Z)-3-iodo-2-methylallyloxy]dimethylsilane

- IR (neat) cm-1 2955, 2930, 2856, 1472, 1097, 839

- 1H-NMR (400 MHz, CDCl3) δ 0.10 (6H, s), 0.91 (9H, s), 1.91 (3H, s), 4.24 (2H, s), 5.85 (1H, s)

- 13C-NMR (100 MHz, CDCl3) δ −5.1, 18.3, 21.5, 25.9, 68.7, 72.4, 146.6

- FAB-MS m/z 311 (M+)

-

3-Iodo-2-methylprop-2-en-1-ol

- IR (neat) cm-1 3329, 3053, 1435, 1013

- 1H-NMR (400 MHz, CDCl3) δ 1.96 (3H, s), 3.40 (1H, br), 4.21 (2H, s), 5.96 (1H, s)

- 13C-NMR (100 MHz, CDCl3) δ 21.6, 67.8, 74.6, 145.9

- MS m/z (relative intensity) 198 (100, M+), 149 (84), 71 (86)

- HRMS Calcd for C4H7IO: 197.9542. Found: 197.9536

Mechanism of Action

The mechanism of action of (e)-3-iodo-2-methylprop-2-en-1-ol involves its reactivity as an allylic iodide. The iodine atom can participate in various chemical reactions, acting as a leaving group in substitution reactions or as a site for oxidation or reduction. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents |

|---|---|---|---|---|

| This compound | C₄H₇IO | 198.003 | Hydroxyl, alkene | Methyl, iodine |

| (Z)-3-Iodo-2-methylacrylaldehyde | C₄H₅IO | 195.9 | Aldehyde, alkene | Methyl, iodine |

| 3-Iodo-2-(iodomethyl)prop-1-ene | C₄H₆I₂ | 307.8 | Alkene | Iodine (×2) |

| 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | C₈H₁₁IN₂O | 278.1 | Hydroxyl, pyridine | Amino, iodine |

| 3-(Pyrrolidin-3-yl)prop-2-en-1-ol | C₇H₁₁NO | 125.2 | Hydroxyl, pyrrolidine | None |

Research Findings and Trends

- Iodine’s Role : The iodine atom in this compound enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks, while its steric bulk moderates reaction rates .

- Steric vs. Electronic Effects: The methyl group in this compound imposes steric hindrance, slowing reactions compared to non-methylated analogs.

- Comparative Stability : The diiodo compound (C₄H₆I₂) exhibits greater thermal stability due to stronger van der Waals interactions but is prone to light-induced decomposition .

Biological Activity

3-Iodo-2-methylprop-2-en-1-ol, also known as (Z)-3-iodo-2-methylprop-2-en-1-ol, is an organic compound with significant biological activity. Its structure features a vinyl group and an iodine substituent, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is . It is characterized by the following spectroscopic data:

- NMR :

- NMR (400 MHz): δ 5.49 (s, 1H), δ 3.90 (s, 2H), δ 1.55 (s, 3H)

- NMR: δ 146.6 (s), δ 74.1 (d), δ 67.5 (t), δ 20.9 (q)

These spectroscopic characteristics confirm the identity of the compound and provide insight into its chemical behavior in biological systems .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting cellular membranes and interfering with metabolic processes .

Cytotoxic Effects

In a study involving marine dinoflagellates, derivatives of this compound were synthesized and tested for cytotoxicity. The results showed that certain derivatives displayed significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

The biological activity of this compound may be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. For instance, it can undergo nucleophilic substitution reactions due to the presence of iodine, leading to the formation of various bioactive derivatives .

Study on Antimicrobial Activity

A study published in PubMed Central investigated the antimicrobial properties of various iodinated compounds, including this compound. The findings revealed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as a broad-spectrum antimicrobial agent .

Cancer Research

In another relevant study, researchers synthesized analogs of this compound for evaluation against several cancer cell lines. The results indicated that some derivatives exhibited potent cytotoxicity, with IC50 values in the low micromolar range. This suggests that modifications to the structure could enhance its therapeutic efficacy against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.